1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro-nitrobenzoyl group attached to an indoline carboxamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide typically involves multiple steps, starting with the preparation of 2-chloro-5-nitrobenzoic acid. This intermediate is synthesized through a nitration reaction of o-chlorobenzoic acid using concentrated sulfuric acid and nitric acid . The resulting 2-chloro-5-nitrobenzoic acid is then subjected to further reactions to introduce the indoline and carboxamide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted regioselective amination can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chloro and nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in binding to enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, disrupting normal biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole
- 1-(2-chloro-5-nitrobenzoyl)azepane
- 2-chloro-5-nitrobenzoic acid
Uniqueness
1-(2-chloro-5-nitrobenzoyl)-N-ethylindoline-2-carboxamide is unique due to its specific combination of functional groups and its indoline backbone. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(2-chloro-5-nitrobenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-2-20-17(23)16-9-11-5-3-4-6-15(11)21(16)18(24)13-10-12(22(25)26)7-8-14(13)19/h3-8,10,16H,2,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNNLKDIXBISSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.